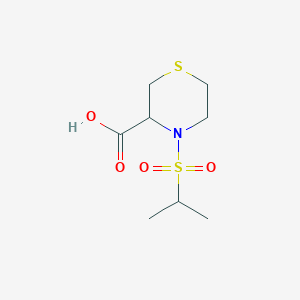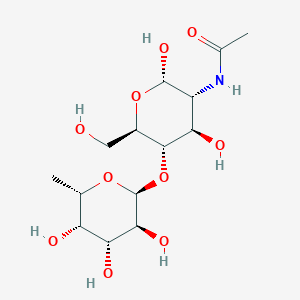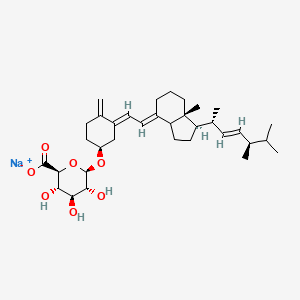
2-Fluoro-5-(methylsulphonyl)benzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-(methylsulphonyl)benzyl bromide is an organic compound with the molecular formula C8H8BrFO2S It is a derivative of benzyl bromide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methylsulphonyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(methylsulphonyl)benzyl bromide typically involves the bromination of 2-Fluoro-5-(methylsulphonyl)toluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the formation of the benzylic bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-Fluoro-5-(methylsulphonyl)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.
Oxidation: The methylsulphonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for such transformations are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, resulting in compounds like azides, thiocyanates, or ethers.
Oxidation: The major product is the corresponding sulfone.
Reduction: Potential products include the reduced forms of the methylsulphonyl group, such as methylthio derivatives.
科学研究应用
2-Fluoro-5-(methylsulphonyl)benzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through nucleophilic substitution reactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 2-Fluoro-5-(methylsulphonyl)benzyl bromide primarily involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This allows it to participate in various substitution reactions, where the nucleophile replaces the bromine atom. The presence of the fluorine and methylsulphonyl groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)benzyl bromide
- 2-Fluoro-5-(methylthio)benzyl bromide
- 2-Fluoro-5-(methoxy)benzyl bromide
Uniqueness
2-Fluoro-5-(methylsulphonyl)benzyl bromide is unique due to the presence of both a fluorine atom and a methylsulphonyl group on the benzene ring. This combination of substituents can significantly influence the compound’s reactivity and the types of reactions it can undergo. The methylsulphonyl group is electron-withdrawing, which can enhance the electrophilicity of the benzylic bromide, making it more reactive towards nucleophiles. Additionally, the fluorine atom can affect the compound’s stability and reactivity through its strong electronegativity and ability to participate in hydrogen bonding.
属性
分子式 |
C8H8BrFO2S |
|---|---|
分子量 |
267.12 g/mol |
IUPAC 名称 |
2-(bromomethyl)-1-fluoro-4-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 |
InChI 键 |
HIXNPGRPQATGET-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)F)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


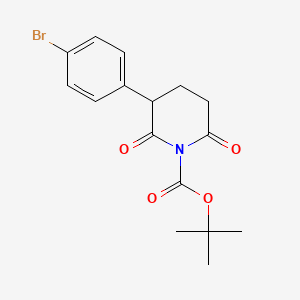

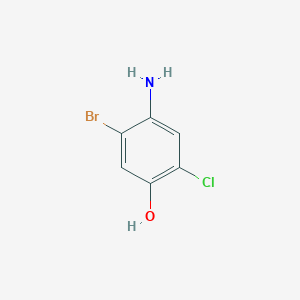
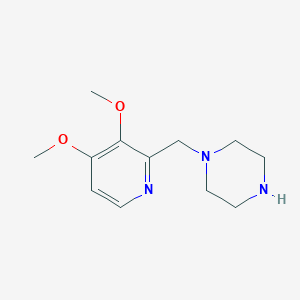
![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
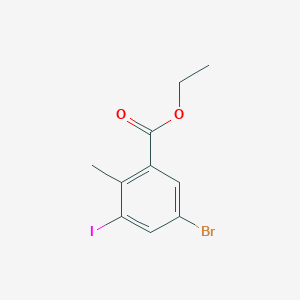

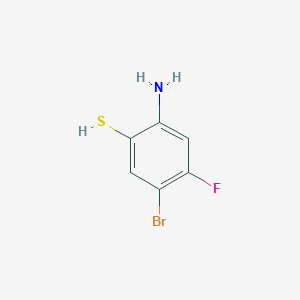
![3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid](/img/structure/B12851918.png)
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)
